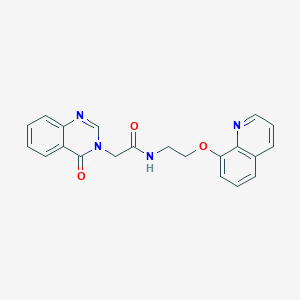

2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-oxoquinazolin-3-yl)-N-(2-quinolin-8-yloxyethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c26-19(13-25-14-24-17-8-2-1-7-16(17)21(25)27)22-11-12-28-18-9-3-5-15-6-4-10-23-20(15)18/h1-10,14H,11-13H2,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLKDTNNOGWNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCOC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide typically involves a multi-step process:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Attachment of the Acetamide Bridge: The acetamide bridge is introduced by reacting the quinazolinone intermediate with bromoacetyl bromide in the presence of a base such as triethylamine.

Coupling with Quinoline Derivative: The final step involves the nucleophilic substitution reaction between the acetamide intermediate and 8-hydroxyquinoline in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Solvent recycling and purification steps would also be integrated to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially yielding dihydroquinazolinone derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide bridge, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry: Potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone core can inhibit tyrosine kinases, which are crucial for cell signaling and growth. The quinoline moiety may intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the inhibition of cancer cell growth and induce apoptosis.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : Electron-withdrawing groups (e.g., nitro, bromo) on the styryl moiety () enhance anticancer activity compared to electron-donating groups (e.g., methoxy in ).

- Synthetic Efficiency : Yields vary significantly (29–80%) based on substituent reactivity and reaction conditions (e.g., microwave irradiation in vs. conventional reflux in ).

Anticancer Potential

Quinazolinone-acetamide derivatives exhibit anticancer activity via diverse mechanisms:

- Apoptosis Induction : Bromo- and nitro-substituted analogs () show potent activity against breast cancer cell lines (e.g., MCF-7) with IC₅₀ values in the low micromolar range.

- ROS Modulation : Methoxy-substituted derivatives () trigger reactive oxygen species (ROS)-mediated cytotoxicity, a mechanism less commonly observed in halogenated analogs.

Antimicrobial Activity

- Antitubercular Activity: Thiazolidin-4-one-based quinazolines () demonstrate MIC values <1 µg/mL against Mycobacterium tuberculosis, suggesting the acetamide-quinazolinone scaffold is a promising antitubercular pharmacophore.

- Broad-Spectrum Potential: Pyridylmethyl and thiazolyl acetamide derivatives () show moderate activity against Gram-positive bacteria, though data for the target compound’s quinoline moiety are lacking.

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Analytical Data Comparison

Notes:

- The quinoline moiety in the target compound would introduce distinct ¹H NMR aromatic signals (e.g., δ 8.5–9.0 for quinoline-H), differentiating it from phenyl-substituted analogs .

- EI-MS data for the target compound are extrapolated based on molecular weight (~450–470 g/mol).

Biological Activity

The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃N₃O₃ |

| Molecular Weight | 295.3 g/mol |

| CAS Number | 510760-29-9 |

This compound features a quinazoline core, which is known for its biological significance, particularly in the development of pharmaceuticals targeting various diseases.

Antioxidant Activity

Research indicates that quinazoline derivatives exhibit significant antioxidant properties. A study evaluated the antioxidant activity of various quinazoline derivatives using methods such as CUPRAC and ABTS assays, highlighting that compounds with hydroxyl groups exhibit enhanced activity. The presence of an ethylene linker between the quinazoline ring and phenolic substituents also contributes positively to antioxidant efficacy .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Specifically, derivatives of quinazoline have been tested against both Gram-positive and Gram-negative bacteria. For instance, certain quinazoline derivatives displayed moderate to significant inhibition against strains like Staphylococcus aureus and Escherichia coli, suggesting potential as antimicrobial agents .

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 9 | 65 |

| Escherichia coli | 15 | 75 |

| Candida albicans | 11 | 80 |

Antifungal Activity

In addition to antibacterial properties, quinazoline derivatives have also been shown to possess antifungal activity. Studies have reported effective inhibition against fungal strains such as Trichophyton rubrum and Epidermophyton floccosum, indicating their potential application in treating fungal infections .

The biological activity of this compound is attributed to its ability to interact with various biological targets. Quinazoline derivatives often act as inhibitors of key enzymes involved in cellular processes, including:

- DNA Topoisomerases : These enzymes are crucial for DNA replication and transcription. Inhibition can lead to cell death in rapidly dividing organisms.

- Protein Kinases : Targeting these enzymes can disrupt signaling pathways involved in cancer cell proliferation.

Case Studies

- Antibacterial Efficacy : A study conducted on a series of quinazoline derivatives demonstrated that compounds with specific substitutions at the 2-position exhibited enhanced antibacterial activity compared to standard antibiotics like ampicillin. The structure-activity relationship revealed that modifications significantly influence efficacy against bacterial strains .

- Antioxidant Properties : Another investigation focused on the antioxidant capabilities of substituted quinazolines, finding that compounds with multiple hydroxyl groups showed superior radical scavenging abilities compared to their counterparts lacking such substitutions .

Q & A

Q. What are the standard synthetic routes for 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide?

The synthesis typically involves coupling a quinazolinone core with a quinoline-containing ethylacetamide moiety. A common approach includes refluxing intermediates with potassium carbonate in dry acetone or acetonitrile to facilitate nucleophilic substitution or condensation reactions. For example, equimolar amounts of precursors are stirred under anhydrous conditions with a base (e.g., K₂CO₃) to promote amide bond formation . Purification is achieved via column chromatography or recrystallization from solvents like ethanol or ethyl acetate .

Q. How is the compound characterized post-synthesis?

Characterization employs 1H/13C NMR to confirm structural integrity (e.g., δ 7.69 ppm for quinoline protons in CDCl₃) and ESI/APCI-MS to verify molecular weight (e.g., m/z 347 [M+H]+) . Elemental analysis (C, H, N) ensures purity (>95%), while HPLC monitors residual solvents or byproducts .

Q. What in vitro assays are used to screen its biological activity?

Initial screening includes cell viability assays (e.g., MTT on cancer cell lines) to assess cytotoxicity and enzyme inhibition studies (e.g., kinase assays) to identify molecular targets. For example, quinazolinone derivatives are tested for antiproliferative effects at concentrations ranging from 1–100 μM .

Q. What safety precautions are required during handling?

Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315/H319 hazards) and work in a fume hood to prevent inhalation (H335). Store at 2–8°C in a dry environment, and dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimize molar ratios (e.g., 1:1.5 for nucleophilic reagents), employ stepwise reagent addition to minimize side reactions, and use polar aprotic solvents (e.g., DMF) to enhance solubility. Evidence shows that iterative Na₂CO₃ and acetyl chloride additions increased yield to 58% in a related quinazolinone synthesis .

Q. What computational methods validate structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or PARP. DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity . For example, π-π stacking interactions with kinase active sites may explain anticancer activity .

Q. How are data contradictions in bioactivity results resolved?

Discrepancies arise from assay variability (e.g., cell line specificity) or compound stability (e.g., hygroscopic degradation). Address this by standardizing protocols (e.g., ATP levels in viability assays) and verifying purity via HPLC-MS . Replicate studies under controlled humidity/temperature to confirm reproducibility .

Q. What strategies enhance solubility for in vivo studies?

Formulate with co-solvents (e.g., PEG-400) or synthesize prodrugs (e.g., phosphate esters). Hydrophilic functional groups (-OH, -COOH) introduced via structural modification can improve aqueous solubility without compromising activity .

Q. How is metabolic stability assessed during preclinical development?

Use microsomal incubation assays (human/rat liver microsomes) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS . CYP450 inhibition assays (e.g., CYP3A4) evaluate drug-drug interaction risks .

Q. What techniques resolve stereochemical uncertainties in derivatives?

X-ray crystallography confirms absolute configuration, while NOESY NMR detects spatial proximities of substituents. Chiral HPLC separates enantiomers for individual activity profiling .

Methodological Considerations

Q. How is regioselectivity achieved during functionalization of the quinazolinone core?

Direct electrophilic substitution at the 3-position is favored due to electron-rich aromatic systems. Protect reactive sites with Boc groups or use directing agents (e.g., Pd-catalyzed C-H activation) for precise modification .

Q. What analytical methods quantify trace impurities?

GC-MS detects volatile byproducts, while ICP-OES screens for heavy metals. Limit tests follow ICH guidelines (e.g., ≤0.1% for unknown impurities) .

Q. How do researchers validate target engagement in cellular models?

Western blotting measures downstream protein expression (e.g., p-AKT suppression). CRISPR knockout of the putative target gene confirms mechanism-specific activity .

Q. What in silico tools predict pharmacokinetic properties?

SwissADME estimates LogP, bioavailability, and blood-brain barrier penetration. PKSim models compartmental pharmacokinetics using physicochemical parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.